Thalidomide-O-PEG4-amine
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Overview
Description
Thalidomide-O-PEG4-amine is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG4-amine involves the conjugation of Thalidomide with a PEG4 linker and an amine group. The general synthetic route includes:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated Thalidomide is then reacted with PEG4 to form a Thalidomide-PEG4 intermediate.
Amine Conjugation: Finally, the Thalidomide-PEG4 intermediate is reacted with an amine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and PEG4 are synthesized and purified.
Conjugation Reactions: The conjugation reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
Thalidomide-O-PEG4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for cancer and other diseases.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Mechanism of Action
Thalidomide-O-PEG4-amine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another Thalidomide derivative with similar applications in cancer therapy
Uniqueness
Thalidomide-O-PEG4-amine is unique due to its incorporation of a PEG4 linker, which enhances its solubility and bioavailability. Additionally, its use in PROTAC technology distinguishes it from other Thalidomide derivatives, as it enables targeted protein degradation .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O9/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28/h1-3,17H,4-15,24H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBLPSYUTXWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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